1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
Overview
Description
1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a heterocyclic compound that contains a tetrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the tetrazole and pyrimidine rings imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one typically involves the condensation of appropriate aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. One-pot synthesis methods under solvent-free conditions have been reported to yield good to excellent results . The reaction is catalyzed by N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide, which facilitates the formation of the tetrazolo[1,5-a]pyrimidine ring system .
Chemical Reactions Analysis
1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The tetrazolo[1,5-a]pyrimidine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their antitrypanosomal and antimicrobial activities.
Tetrazolo[1,5-a]pyrimidine-6-carbonitriles: These derivatives have shown potent anticancer activities and are synthesized using similar one-pot multicomponent reactions.
1,3,4-thiadiazoles: These compounds also exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethan-1-one moiety, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-4-6(5(2)13)3-12-7(8-4)9-10-11-12/h3H2,1-2H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRFNVQNVZCITG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NN=N2)N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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